REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[CH3:5][O:6][P:7]([O-:10])[O:8][CH3:9].C[O-].[Na+]>>[OH:3][C:2]([P:7](=[O:10])([O:8][CH3:9])[O:6][CH3:5])([CH3:4])[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
COP(OC)[O-]
|
Name
|
sodium methoxide
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at RT for about 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a flask fitted with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
A large deposit of crystals formed
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed well with ether-hexane (1:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)P(OC)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |